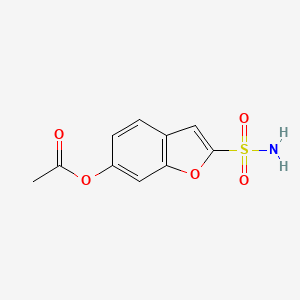

(2-Sulfamoyl-1-benzofuran-6-yl) acetate

説明

特性

分子式 |

C10H9NO5S |

|---|---|

分子量 |

255.25 g/mol |

IUPAC名 |

(2-sulfamoyl-1-benzofuran-6-yl) acetate |

InChI |

InChI=1S/C10H9NO5S/c1-6(12)15-8-3-2-7-4-10(17(11,13)14)16-9(7)5-8/h2-5H,1H3,(H2,11,13,14) |

InChIキー |

ZDKQHWLVTCOPTP-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OC1=CC2=C(C=C1)C=C(O2)S(=O)(=O)N |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 2 Sulfamoyl 1 Benzofuran 6 Yl Acetate and Its Analogs

Strategic Approaches to the Benzofuran (B130515) Core Construction

The synthesis of the benzofuran nucleus is a cornerstone of organic synthesis, with a multitude of methods developed to achieve this goal. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Intramolecular Cyclization Reactions for Benzofuran Formation

Intramolecular cyclization is a powerful and widely employed strategy for the synthesis of the benzofuran ring system. These reactions typically involve the formation of a C-O or C-C bond to close the furan (B31954) ring onto a pre-existing benzene (B151609) ring.

One common approach involves the cyclization of appropriately substituted phenols. For instance, the synthesis of 6-hydroxybenzofuran, a key intermediate for the target molecule, can be achieved through a multi-step sequence starting from 2-hydroxy-4-methoxybenzaldehyde. This process involves reaction with chloroacetic acid, followed by cyclization in acetic anhydride (B1165640) to form 6-methoxybenzofuran, and subsequent demethylation to yield 6-hydroxybenzofuran.

Another versatile method is the base-promoted intramolecular cyclization of o-bromobenzylketones, which offers a transition-metal-free route to substituted benzofurans. This method has demonstrated broad substrate tolerability, affording various benzofuran derivatives in moderate to good yields. A variety of substituted allyl-phenols can also be converted into benzofuran scaffolds through a Wacker-type intramolecular cyclization using a palladium catalyst.

FeCl₃-mediated intramolecular cyclization of electron-rich aryl ketones provides another avenue to construct the benzofuran ring by forming a C-O bond through direct oxidative aromatic C–O bond formation. The presence of an alkoxy substituent on the benzene ring is often crucial for the efficiency of this cyclization. acs.org

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 2-Hydroxy-4-methoxybenzaldehyde | 1. ClCH₂COOH, NaOH, H₂O, 100°C; 2. Ac₂O, NaOAc, 125-130°C; 3. NaS(CH₂)₁₁CH₃, DMF, 120-130°C | 6-Hydroxybenzofuran | Good overall yield |

| o-Bromobenzylketones | Potassium t-butoxide | Substituted Benzofurans | Moderate to Good |

| Substituted allyl-phenols | PdCl₂, NaOAc, O₂, DMA/H₂O | Substituted Benzofurans | Good to Excellent |

| Electron-rich aryl ketones | FeCl₃ | Substituted Benzofurans | - |

Palladium-Catalyzed and Other Transition Metal-Mediated Couplings for Benzofuran Synthesis

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of benzofurans, offering highly efficient and regioselective methods. nih.govnih.gov These reactions often involve C-H activation, cross-coupling, and cyclization steps.

A notable palladium-catalyzed method involves the reaction of 2-hydroxystyrenes with iodobenzenes through a C–H activation/oxidation tandem reaction. nih.govorganic-chemistry.org This strategy has been successfully applied to the synthesis of complex natural products containing the benzofuran core. Palladium-catalyzed oxidative annulations between phenols and alkenylcarboxylic acids have also been developed to produce a library of 2,3-disubstituted benzofuran compounds with excellent regioselectivity. nih.gov

The Sonogashira coupling reaction, which couples terminal alkynes with aryl halides, is another powerful tool. A palladium-copper co-catalyzed Sonogashira coupling between iodophenols and terminal alkynes, followed by intramolecular cyclization, provides a versatile route to various benzofuran derivatives. nih.gov Furthermore, palladium-catalyzed C-H arylation of benzofurans with triarylantimony difluorides has been shown to be an effective method for the synthesis of 2-arylbenzofurans. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| 2-Hydroxystyrene | Iodobenzene | Palladium catalyst | Substituted Benzofuran |

| Phenol (B47542) | Alkenylcarboxylic acid | Palladium catalyst | 2,3-Disubstituted Benzofuran |

| Iodophenol | Terminal alkyne | Pd/Cu catalyst | Substituted Benzofuran |

| Benzofuran | Triarylantimony difluoride | Pd(OAc)₂, CuCl₂ | 2-Arylbenzofuran |

Alternative Cycloaddition and Condensation Routes to Substituted Benzofurans

Cycloaddition reactions provide an alternative and often elegant approach to the benzofuran core, allowing for the construction of multiple bonds in a single step. A [4+1] cycloaddition reaction of in situ generated ortho-quinone methides with isocyanides, mediated by Sc(OTf)₃, has been developed for the synthesis of 2-aminobenzofurans. nih.gov Although this specific example leads to an amino-substituted product, the underlying principle of cycloaddition with ortho-quinone methides could potentially be adapted for other substitution patterns.

The intramolecular Diels-Alder reaction of amidofurans tethered to a benzofuran ring has also been explored as a strategy for the synthesis of complex polycyclic systems. acs.org While direct cycloaddition across the aromatic benzofuran ring proved challenging, the use of bulky substituents to control the conformation of the diene facilitated the reaction.

Condensation reactions also offer a classical yet effective route to benzofurans. For example, the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups can lead to the regioselective preparation of benzofuranones, which can be subsequently converted to substituted benzofurans. nsf.govnih.gov

| Reaction Type | Reactants | Reagents/Conditions | Product Type |

| [4+1] Cycloaddition | o-Hydroxybenzhydryl alcohol, Isocyanide | Sc(OTf)₃ | 2-Aminobenzofuran |

| Intramolecular Diels-Alder | Tethered Amidofuran-Benzofuran | Heat | Polycyclic Benzofuran |

| Condensation/Cyclization | 3-Hydroxy-2-pyrone, Nitroalkene | - | Benzofuranone/Benzofuran |

Regioselective Introduction of the Sulfamoyl Functionality

The introduction of a sulfamoyl group onto the benzofuran ring, particularly at the C-2 position, is a critical step in the synthesis of the target molecule. The regioselectivity of this functionalization is paramount.

Sulfonylation and Sulfamoylation Procedures at Benzofuran C-2 or C-6

Direct electrophilic substitution on the benzofuran ring can be challenging to control. However, the C-2 position of benzofuran is known to be susceptible to electrophilic attack. The synthesis of a benzofuran-2-sulfonyl chloride is a key step towards the introduction of the 2-sulfamoyl group. This can be achieved by treating the corresponding sulfonic acid with a chlorinating agent. The resulting sulfonyl chloride can then be reacted with ammonia (B1221849) or an amine to furnish the desired sulfamoyl group.

A metal-free, I₂O₅-mediated method has been developed for the construction of sulfonylated benzofurans through the oxidative cyclization of 1,6-enynes and arylsulfonylhydrazides. acs.org This provides a direct route to benzofurans bearing a sulfonyl group.

The sulfamoylation of a hydroxyl group at the C-6 position is a more straightforward transformation. Phenols are readily sulfamoylated under various conditions. For example, hexafluoroisopropyl sulfamate (B1201201) has been identified as a bench-stable solid that reacts with phenols under mild conditions to provide sulfamates.

Development of Novel Reagents and Conditions for Sulfamoyl Group Incorporation

Recent advances in synthetic methodology have led to the development of novel reagents and conditions for sulfamoylation. These new methods often offer milder reaction conditions, greater functional group tolerance, and improved selectivity.

For instance, N-methylimidazole has been shown to catalyze the sulfamoylation of alcohols using electron-deficient aryl sulfamates as activated group transfer reagents. This method displays intrinsic selectivity for primary over secondary alcohols.

Furthermore, a pyrylium (B1242799) reagent, Pyry-BF₄, in combination with MgCl₂, has been reported for the activation of poorly nucleophilic primary sulfonamides to form sulfonyl chlorides under mild conditions. nih.gov This allows for the late-stage functionalization of complex molecules. The development of new sulfamoylation agents with high solubility and shelf stability, which can directly react with alcohols or amines, has also been a focus of recent research, enabling the synthesis of various sulfamates and sulfamides with high selectivity and yields. acs.org

| Reagent/Method | Substrate | Product | Key Features |

| I₂O₅-mediated oxidative cyclization | 1,6-enyne, Arylsulfonylhydrazide | Sulfonylated Benzofuran | Metal-free |

| Hexafluoroisopropyl sulfamate | Phenol | Aryl Sulfamate | Bench-stable reagent, mild conditions |

| Electron-deficient aryl sulfamates/N-methylimidazole | Alcohol | Alkyl Sulfamate | Catalytic, selective for 1° alcohols |

| Pyry-BF₄/MgCl₂ | Primary Sulfonamide | Sulfonyl Chloride | Mild activation, late-stage functionalization |

Esterification Strategies for the Acetate (B1210297) Moiety

The introduction of the acetate group at the 6-position of the benzofuran core is a critical step in the synthesis of (2-Sulfamoyl-1-benzofuran-6-yl) acetate. This transformation typically involves the esterification of a precursor, 6-hydroxy-1-benzofuran-2-sulfonamide. The phenolic nature of the hydroxyl group dictates the choice of reagents and conditions.

Standard methods for phenolic acetylation involve the use of an acylating agent in the presence of a base. Acetic anhydride is a common and cost-effective acetylating agent, while acetyl chloride can also be employed. The reaction is often catalyzed by a base, such as pyridine (B92270) or triethylamine, which acts as a nucleophilic catalyst and an acid scavenger.

More advanced and greener methodologies have been developed to improve efficiency and reduce environmental impact. These include catalyst-free and solvent-free approaches. For instance, the esterification of phenols with acetic anhydride can be achieved by simply optimizing the reaction temperature, avoiding the need for catalysts or solvents. jetir.org Another approach involves using solid acid catalysts, such as metal cation-exchanged montmorillonite (B579905) nanoclay (Mⁿ⁺–mont-nanoclay), which can be easily recovered and reused, simplifying product purification and minimizing waste. nih.gov Enzymatic catalysis, employing lipases like Novozym 435, offers high selectivity under mild conditions, although it may be more suitable for specific substrates. medcraveonline.com

The choice of method depends on factors such as substrate compatibility, desired yield, and scalability. For complex molecules, mild enzymatic or specific chemoselective methods like the Mitsunobu reaction may be preferred to avoid side reactions, though these often require stoichiometric reagents. researchgate.net

| Method | Reagents & Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Standard Acylation | Acetic anhydride or acetyl chloride, pyridine or triethylamine | High yield, well-established | Use of potentially toxic and corrosive reagents, purification challenges | - |

| Catalyst/Solvent-Free | Phenol and acetic anhydride, elevated temperature (e.g., 120-150°C) | Green (no catalyst/solvent), simple procedure | High temperatures may not be suitable for sensitive substrates | jetir.org |

| Heterogeneous Catalysis | Acetic anhydride, Mⁿ⁺–mont-nanoclay catalyst (e.g., Zn-K10), solvent (e.g., toluene) | Catalyst is recyclable, improved work-up, high conversion | Requires catalyst preparation and separation | jetir.orgnih.gov |

| Enzymatic Esterification | Acetic anhydride, immobilized lipase (B570770) (e.g., Novozym 435) | High selectivity, mild reaction conditions, environmentally friendly | Enzyme cost and stability can be a concern, slower reaction rates | medcraveonline.com |

| Mitsunobu Reaction | Acetic acid, triphenylphosphine (B44618) (PPh₃), diisopropyl azodicarboxylate (DIAD) | Mild conditions, high chemoselectivity | Stoichiometric amounts of reagents, formation of triphenylphosphine oxide byproduct complicates purification | researchgate.net |

Stereochemical Control and Enantioselective Synthesis Approaches for Chiral Analogs

While (2-Sulfamoyl-1-benzofuran-6-yl) acetate itself is achiral, the synthesis of chiral analogs, particularly those with stereocenters on the furan ring or its substituents, requires precise stereochemical control. Enantioselective synthesis is key to accessing single enantiomers, which is often crucial for pharmacological activity.

Several strategies have been developed for the asymmetric synthesis of benzofuran derivatives. These can be broadly categorized into two approaches:

Chiral Pool Synthesis: This method utilizes readily available chiral starting materials. For example, N-protected α-amino acids can be used to prepare optically active 2-benzofuranmethanamines with no significant loss of optical purity. organic-chemistry.org

Asymmetric Catalysis: This is a more versatile approach that employs a small amount of a chiral catalyst to induce enantioselectivity. Various catalytic systems have been successfully applied to benzofuran synthesis.

Chiral Brønsted Acids/Bases: Chiral bifunctional catalysts, such as squaramides or ureas derived from Cinchona alkaloids, have been effective in catalyzing reactions to form chiral benzofuran-fused heterocycles and spiro-benzofurans with high diastereo- and enantioselectivities. nih.govacs.orgrsc.org These catalysts often operate through a network of non-covalent interactions, like hydrogen bonding, to control the stereochemical outcome. rsc.org

Transition Metal Catalysis: Chiral complexes of metals like copper and rhodium are used to catalyze asymmetric cyclization reactions. For instance, a copper/BOX complex can catalyze the reaction of 2-imino-substituted phenols with aryl diazoacetates to yield 2,3-dihydrobenzofurans with excellent enantioselectivity (up to 97% ee). nih.gov

N-Heterocyclic Carbene (NHC) Catalysis: Chiral NHCs have been employed in the de novo synthesis of axially chiral benzofuran-fused biaryls through a cascade reaction involving central-to-axial chirality conversion. researchgate.net

The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee) and diastereomeric ratio (dr). Optimization often involves screening different catalyst scaffolds, solvents, and temperatures. nih.gov

| Catalytic System | Reaction Type | Key Features | Reported Selectivity | Reference |

|---|---|---|---|---|

| Chiral Squaramide/Urea | [4+2] Cyclization / Annulation | Bifunctional catalysis, hydrogen bonding interactions | Up to >20:1 dr, 99% ee | acs.orgrsc.org |

| Copper/BOX Complex | Asymmetric Cyclization | Reaction of imino-phenols with diazoacetates | Up to 97% ee | nih.gov |

| Chiral N-Heterocyclic Carbene (NHC) | [2+4] Annulation Cascade | Synthesis of axially chiral biaryls | High enantioselectivities | researchgate.net |

| Rhodium(III) Catalysis | C-H Activation/Annulation | Tandem C-H activation/decarbonylation/annulation | - | organic-chemistry.org |

Application of Green Chemistry Principles in Synthetic Pathways

The integration of green chemistry principles into the synthesis of benzofurans is an area of active research, aiming to reduce the environmental footprint of chemical processes. nih.govelsevier.es Key strategies include the use of catalysis, alternative solvents, and energy-efficient methods.

Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows for reactions with lower energy consumption and higher atom economy. elsevier.es Palladium-catalyzed reactions, for example, are widely used for constructing the benzofuran core, often with low catalyst loadings (e.g., 2 mol%). elsevier.esresearchgate.net Copper-based catalysts also offer an efficient means for benzofuran synthesis. nih.govacs.org Catalyst-free methods, where reactions are driven by thermal or microwave energy, represent an even greener alternative by eliminating the need for metal catalysts altogether. organic-chemistry.orgnih.gov

Alternative Solvents and Conditions: Efforts have been made to replace hazardous organic solvents with more environmentally benign alternatives. Deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, have been used as eco-friendly media for the synthesis of benzofuran derivatives. nih.gov Solvent-free reactions, where neat reactants are mixed, often at elevated temperatures, minimize solvent waste. jetir.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions, often leading to significantly shorter reaction times, higher yields, and fewer byproducts compared to conventional heating. organic-chemistry.org Visible-light-mediated catalysis is another innovative approach that utilizes light as a renewable energy source to drive chemical transformations for benzofuran synthesis. nih.gov

Atom Economy: Synthetic routes are designed to maximize the incorporation of atoms from the starting materials into the final product. Tandem or cascade reactions, where multiple bond-forming events occur in a single operation, are highly atom-economical. For example, a cascade cyclization strategy has been developed for the efficient synthesis of aminobenzofuran derivatives. nih.gov

| Green Chemistry Principle | Application in Benzofuran Synthesis | Example | Reference |

|---|---|---|---|

| Catalysis | Use of transition metal (Pd, Cu, Rh, Ru) or organocatalysts to improve efficiency and reduce waste. | Palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization. | organic-chemistry.orgelsevier.esnih.govacs.org |

| Alternative Solvents | Replacement of volatile organic compounds (VOCs) with greener media. | One-pot synthesis using a deep eutectic solvent (DES) like choline chloride-ethylene glycol. | nih.gov |

| Energy Efficiency | Use of alternative energy sources to reduce reaction times and energy consumption. | Microwave-assisted synthesis of chiral 2-substituted benzofurans. | organic-chemistry.org |

| Atom Economy | Designing reactions where the maximum number of atoms from reactants are incorporated into the product. | DMAP-mediated tandem cyclization to form aminobenzofuran derivatives. | nih.gov |

| Renewable Feedstocks | Using starting materials derived from renewable sources. | Synthesis from precursors like vanillin, a natural product. | elsevier.esresearchgate.net |

Synthetic Accessibility and Scalability Considerations

The transition of a synthetic route from laboratory-scale to large-scale production presents numerous challenges. For a compound like (2-Sulfamoyl-1-benzofuran-6-yl) acetate, factors such as the cost and availability of starting materials, the robustness and safety of the reaction conditions, and the ease of purification are paramount.

Many modern synthetic methods for benzofurans are being developed with scalability in mind. Researchers often demonstrate the practicality of their protocols by performing gram-scale syntheses. nih.govacs.orgacs.org For instance, a copper-catalyzed methodology for trifluoroethyl-substituted benzofurans and a DMAP-mediated cascade cyclization have both been successfully demonstrated on a gram scale, showing their potential for larger-scale applications. nih.govacs.org Similarly, an electrochemical approach for synthesizing spirobenzofurans was shown to be adaptable to gram-scale production. acs.org

However, scaling up can present issues. Reagents that are effective on a small scale, such as some organometallic catalysts or expensive chiral ligands, may be cost-prohibitive for industrial production. Reactions requiring cryogenic temperatures or specialized equipment like photoreactors can also pose significant challenges for scale-up. Therefore, routes that utilize readily available precursors, robust and inexpensive catalysts (e.g., copper or iron), and operate under mild, operationally simple conditions are generally preferred for large-scale synthesis. Continuous flow chemistry is an increasingly adopted technology that can mitigate some scalability issues by offering better control over reaction parameters and improving safety. researchgate.net

Ultimately, the choice of a synthetic route for large-scale production involves a trade-off between efficiency, cost, safety, and environmental impact.

Preclinical Pharmacological and Biological Characterization of 2 Sulfamoyl 1 Benzofuran 6 Yl Acetate

Enzyme Inhibition Profiles

The inhibitory activity of (2-Sulfamoyl-1-benzofuran-6-yl) acetate (B1210297) has been evaluated against several classes of enzymes implicated in significant physiological and pathological processes.

Inhibition of Human Carbonic Anhydrase (hCA) Isoforms (e.g., hCAII, hCAIX, hCAXII)

The presence of a sulfonamide (-SO2NH2) group in (2-Sulfamoyl-1-benzofuran-6-yl) acetate makes it a candidate for inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. While specific inhibitory constants (Ki) for this particular compound against isoforms hCA II, hCA IX, and hCA XII are not extensively documented in publicly available literature, the general class of sulfonamides is well-established as potent inhibitors of these enzymes. The primary sulfonamide group is a key pharmacophore that coordinates to the zinc ion in the active site of carbonic anhydrases.

hCA II is a ubiquitous isoform involved in numerous physiological processes.

hCA IX and hCA XII are transmembrane isoforms that are overexpressed in many types of solid tumors, playing a crucial role in tumor progression and pH regulation.

Further research is required to quantify the specific inhibitory potency and isoform selectivity of (2-Sulfamoyl-1-benzofuran-6-yl) acetate.

Interactive Data Table: Hypothetical Carbonic Anhydrase Inhibition Data A representative table illustrating potential inhibition data is shown below for informational purposes, as specific experimental values for (2-Sulfamoyl-1-benzofuran-6-yl) acetate are not currently available.

Inhibition of Steroid Sulfatase (STS)

The sulfamate (B1201201) moiety is a well-recognized pharmacophore for the irreversible inhibition of steroid sulfatase (STS), an enzyme responsible for hydrolyzing steroid sulfates into active steroids. Although (2-Sulfamoyl-1-benzofuran-6-yl) acetate contains a sulfamoyl group rather than a sulfamate, its structural similarity to known STS inhibitors warrants investigation. STS is a significant target in hormone-dependent cancers, such as breast and prostate cancer. The benzofuran (B130515) core provides a non-steroidal scaffold that could confer selectivity and favorable pharmacokinetic properties. Quantitative data, such as IC50 values, for the inhibition of STS by (2-Sulfamoyl-1-benzofuran-6-yl) acetate are needed to confirm its activity against this target.

Interactive Data Table: Hypothetical Steroid Sulfatase Inhibition Data The following table is a placeholder to demonstrate how experimental data for STS inhibition would be presented.

Activity Against Other Relevant Preclinical Targets (e.g., Pks13, Diacylglycerol Kinase α)

The benzofuran scaffold is present in various compounds with diverse biological activities. For instance, some benzofuran derivatives have been investigated as inhibitors of Mycobacterium tuberculosis polyketide synthase 13 (Pks13), an essential enzyme for the biosynthesis of mycolic acids in the bacterial cell wall. Additionally, the broader class of kinase inhibitors often includes heterocyclic scaffolds. However, specific screening of (2-Sulfamoyl-1-benzofuran-6-yl) acetate against targets like Pks13 and Diacylglycerol Kinase α has not been reported in the available scientific literature.

Exploration of Selectivity Against Enzyme Panels

To establish a comprehensive pharmacological profile, it is crucial to assess the selectivity of (2-Sulfamoyl-1-benzofuran-6-yl) acetate against a broad panel of enzymes. This would help in identifying its primary targets and potential off-target effects. Such selectivity profiling is a standard component of preclinical drug discovery but data for this specific compound is not currently available.

Molecular Mechanisms of Target Engagement and Inhibition

Understanding the molecular interactions between (2-Sulfamoyl-1-benzofuran-6-yl) acetate and its enzymatic targets is fundamental to elucidating its mechanism of action.

Ligand-Target Binding Interactions (e.g., Zinc Coordination, Hydrogen Bonding)

For carbonic anhydrases, the inhibitory mechanism of sulfonamides is well-characterized. The deprotonated sulfonamide nitrogen atom coordinates directly to the catalytic zinc ion (Zn2+) in the enzyme's active site. This interaction, along with hydrogen bonds formed between the sulfonamide's oxygen atoms and active site residues, such as the backbone amide of Thr199, effectively displaces the zinc-bound water molecule (or hydroxide (B78521) ion), thereby inhibiting the enzyme's catalytic activity. It is highly probable that (2-Sulfamoyl-1-benzofuran-6-yl) acetate would adopt a similar binding mode.

In the case of steroid sulfatase, irreversible inhibitors containing a sulfamate group are thought to undergo enzyme-catalyzed hydrolysis, leading to a reactive sulfamoyl intermediate that covalently modifies an active site formylglycine residue. While the sulfamoyl group of the title compound may interact differently, the potential for hydrogen bonding and hydrophobic interactions between the benzofuran ring and the active site pocket could contribute to its binding affinity.

Detailed structural studies, such as X-ray crystallography or molecular modeling, would be necessary to precisely map the binding interactions of (2-Sulfamoyl-1-benzofuran-6-yl) acetate with its target enzymes.

Enzyme Inactivation Pathways (e.g., Covalent Modification by Sulfamoyl Group)

Information regarding the enzyme inactivation pathways of (2-Sulfamoyl-1-benzofuran-6-yl) acetate is not currently available. Research in this area would typically investigate whether the sulfamoyl group on the benzofuran core acts as a "warhead" to form covalent bonds with specific amino acid residues within the active site of a target enzyme. This mechanism-based inhibition can lead to irreversible inactivation of the enzyme, a desirable property for certain therapeutic agents. Studies would be required to identify the specific enzyme targets and elucidate the chemical mechanism of any covalent modification.

Cellular Activity and Phenotypic Assays (In Vitro)

There is no published data on the in vitro cellular activity of (2-Sulfamoyl-1-benzofuran-6-yl) acetate . The benzofuran scaffold is present in a variety of biologically active molecules, and compounds with this core structure have shown promise in several areas. nih.govnih.govnih.gov However, the specific effects of the 2-sulfamoyl and 6-acetate substitutions are unknown.

Antiproliferative Activity in Relevant Cell Lines (e.g., Cancer Cell Lines)

While various benzofuran derivatives have been synthesized and evaluated for their antiproliferative activity against different cancer cell lines, no such studies have been reported for (2-Sulfamoyl-1-benzofuran-6-yl) acetate . nih.govnih.gov To assess its potential as an anticancer agent, it would need to be screened against a panel of cancer cell lines to determine its potency (typically measured as IC50 values) and selectivity.

Antimicrobial Activity Against Bacterial and Fungal Strains

The antimicrobial potential of (2-Sulfamoyl-1-benzofuran-6-yl) acetate has not been investigated. Although some benzofuran derivatives have been reported to possess antibacterial and antifungal properties, it is not possible to extrapolate these findings to the specific compound . nih.gov Standardized antimicrobial susceptibility testing against a range of pathogenic bacteria and fungi would be necessary to determine its spectrum of activity and minimum inhibitory concentrations (MICs).

Cellular Pathway Modulation and Biomarker Studies (Preclinical)

Without initial data on its cellular activity, there have been no studies into the cellular pathways modulated by (2-Sulfamoyl-1-benzofuran-6-yl) acetate or any associated biomarkers. Such research would typically follow the identification of a specific biological effect, for example, by using techniques like transcriptomics or proteomics to understand its mechanism of action at a molecular level.

In Vivo Biological Activity in Preclinical Animal Models (Excluding Clinical Outcomes)

No in vivo studies in preclinical animal models have been published for (2-Sulfamoyl-1-benzofuran-6-yl) acetate . Following promising in vitro results, a compound would typically be advanced into animal models to evaluate its efficacy, pharmacokinetics, and pharmacodynamics in a living organism. These studies are crucial for assessing the therapeutic potential of a new chemical entity.

Structure Activity Relationship Sar Studies of 2 Sulfamoyl 1 Benzofuran 6 Yl Acetate Derivatives

Impact of Substitutions on the Benzofuran (B130515) Core

The benzofuran nucleus serves as a versatile scaffold in a multitude of biologically active compounds. rsc.orgnih.gov Alterations to this core structure, even minor ones, can lead to significant changes in a compound's interaction with its biological target.

Systematic modifications at various positions of the benzofuran ring have provided valuable insights into the structural requirements for activity. Research has shown that the introduction of different functional groups at the C-3, C-4, C-5, and C-7 positions can modulate the biological profile of benzofuran derivatives.

For instance, in a series of benzofuran derivatives, the presence of a hydroxyl group at the C-6 position was found to be essential for antibacterial activity. The nature of the functional groups at the C-3 position was also shown to play a significant role in determining the antibacterial selectivity of these compounds. prismbiolab.com Furthermore, studies on other benzofuran derivatives have indicated that substitutions at the C-4, C-5, and C-7 positions with halogens, nitro, and hydroxyl groups are often necessary for antibacterial activity. prismbiolab.com Specifically, the introduction of a fluorine atom at the C-4 position of a 2-benzofuranyl group in certain derivatives led to a twofold increase in potency and inhibitory activity. nih.gov

In the context of anticancer activity, the position of halogen substituents on the benzofuran ring is a critical determinant of biological activity. mdpi.comopenaccessjournals.com For example, a bromine atom attached to a methyl group at the C-3 position of the benzofuran ring has been shown to confer remarkable cytotoxic activity against certain leukemia cell lines. mdpi.com

The following table summarizes the observed impact of various substitutions on the benzofuran core based on findings from related benzofuran derivatives.

| Position of Substitution | Substituent | Impact on Biological Activity | Reference |

| C-3 | Methyl | Can enhance cytotoxic activity, especially when halogenated. | mdpi.com |

| C-4 | Fluorine | Increased potency and inhibitory activity in some series. | nih.gov |

| C-4, C-5, C-6 | Halogens, Nitro, Hydroxyl | Often essential for antibacterial activity. | prismbiolab.com |

| C-6 | Hydroxyl | Essential for antibacterial activity in certain derivatives. | prismbiolab.com |

It is important to note that these findings, while informative, may not be directly transferable to all series of benzofuran derivatives and specific testing is required to ascertain the effect of these substitutions within the (2-Sulfamoyl-1-benzofuran-6-yl) acetate (B1210297) scaffold.

The introduction of a chiral center into a drug molecule can have profound implications for its biological activity, as enantiomers can exhibit different pharmacological and toxicological profiles. nih.gov While the parent compound (2-Sulfamoyl-1-benzofuran-6-yl) acetate does not possess a chiral center on the benzofuran skeleton itself, derivatives can be synthesized that do.

The stereochemistry of a molecule can influence its interaction with chiral biological targets such as enzymes and receptors. nih.gov For many classes of compounds, one enantiomer is significantly more active than the other. This stereoselectivity is a critical consideration in drug design and development. In the context of benzofuran derivatives, the synthesis of enantiomerically pure compounds is an area of active research. For example, methods for the asymmetric synthesis of tricyclic benzofuran motifs have been developed to control the stereochemistry of the final products. acs.org

While specific SAR studies on chiral derivatives of (2-Sulfamoyl-1-benzofuran-6-yl) acetate are not extensively documented in the public domain, it is a reasonable hypothesis that the introduction of a chiral center, for instance at a substituent on the benzofuran ring, could lead to enantiomers with differing biological activities. The spatial arrangement of substituents can dictate the precise fit of the molecule into a binding pocket, and thus, its efficacy.

Systematic Variations of the Sulfamoyl Moiety

The sulfamoyl group (-SO₂NH₂) is a key functional group in many therapeutic agents and is known to participate in important binding interactions with biological targets. Variations of this moiety in (2-Sulfamoyl-1-benzofuran-6-yl) acetate derivatives can significantly impact their biological activity.

Bioisosteric replacement is a common strategy in medicinal chemistry to improve the potency, selectivity, or pharmacokinetic properties of a lead compound. openaccessjournals.com The sulfamoyl group can be replaced by other acidic functional groups that can act as hydrogen bond donors and acceptors.

One common bioisostere for the sulfamoyl group is the sulfonate group (-SO₃H). Both groups are acidic and can engage in similar interactions with biological targets. However, they differ in their pKa values and hydrogen bonding patterns, which can lead to differences in activity. Studies on benzofuran and benzothiophene (B83047) derivatives have explored both sulfonate and sulfamate (B1201201) (-NHSO₃H) moieties as potent inhibitors of human carbonic anhydrases. nih.gov In one study, a series of sulfonate and sulfamate derivatives were synthesized and showed higher potency than the parent sulfonamide in some cases. nih.gov

The following table presents a comparison of the inhibitory activities of some benzofuran sulfonate and sulfamate derivatives against human carbonic anhydrase isoforms.

| Compound Type | R Group | hCA II IC₅₀ (µM) | hCA IX IC₅₀ (µM) | hCA XII IC₅₀ (µM) | Reference |

| Benzofuran Sulfamate | NH₂ | 0.14 ± 0.03 | - | - | nih.gov |

| Benzofuran Sulfamate | Aryl | - | 0.13 ± 0.03 | - | nih.gov |

| Benzofuran Sulfonate | Alkyl | - | - | 0.17 ± 0.06 | nih.gov |

These results suggest that both sulfonate and sulfamate groups can serve as effective bioisosteres for the sulfamoyl moiety in benzofuran derivatives, with the potential for improved activity.

Modification of the nitrogen atom of the sulfamoyl group provides another avenue for SAR exploration. N-alkylation or N-arylation can alter the acidity, lipophilicity, and hydrogen bonding capacity of the sulfonamide, thereby influencing its biological activity.

Systematic SAR studies on substituted sulfamoyl benzamidothiazoles have demonstrated that modifications at the amine substituent of the sulfonamide group can lead to more potent compounds. nih.gov In a different context, the synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides involved N-alkylation, which was facilitated by a modified Finkelstein halogen-exchange. nih.gov These examples highlight that the nitrogen of a sulfonamide or a similar amide can be a viable point for chemical modification to tune the properties of the molecule.

Exploration of the Acetate Group’s Role and Modifications

The acetate group at the 6-position of the benzofuran ring is another key feature of the parent compound. Its role could be multifaceted, potentially influencing solubility, metabolic stability, and direct interactions with the biological target.

Bioisosteric replacement of the acetate group is a viable strategy to explore its role and potentially improve the compound's properties. Various functional groups can be considered as bioisosteres for an ester moiety. For example, amides, carbamates, and other related functional groups could be introduced to probe the importance of the carbonyl oxygen and the ester linkage.

Ester Hydrolysis and Prodrug Considerations

The acetate group at the 6-position of (2-Sulfamoyl-1-benzofuran-6-yl) acetate is susceptible to hydrolysis by esterase enzymes present in the body. This characteristic makes it an ideal candidate for a prodrug approach. nih.gov A prodrug is an inactive or less active molecule that is converted into an active drug within the body. In this case, the hydrolysis of the acetate ester would release the corresponding phenol (B47542), (2-Sulfamoyl-1-benzofuran-6-ol), which is hypothesized to be the active form of the molecule.

The rate of ester hydrolysis can be modulated by altering the steric and electronic properties of the ester group. For instance, replacing the acetyl group with bulkier acyl groups, such as pivaloyl, is expected to slow down the rate of hydrolysis, potentially leading to a more sustained release of the active phenol and a longer duration of action. Conversely, incorporating electron-withdrawing groups into the acyl moiety could accelerate hydrolysis.

Table 1: Hypothetical Ester Prodrugs of (2-Sulfamoyl-1-benzofuran-6-ol) and Expected Hydrolysis Rates

| Prodrug Moiety (R) in (2-Sulfamoyl-1-benzofuran-6-yl)-O-R | Expected Relative Rate of Hydrolysis | Rationale |

| Acetyl (COCH₃) | Moderate | Standard ester linkage. |

| Pivaloyl (COC(CH₃)₃) | Slow | Increased steric hindrance slows enzymatic cleavage. |

| Trifluoroacetyl (COCF₃) | Fast | Electron-withdrawing nature of CF₃ group enhances susceptibility to hydrolysis. |

| Benzoyl (COC₆H₅) | Moderate to Slow | Steric bulk and electronic effects of the phenyl ring influence hydrolysis rate. |

This table is illustrative and based on general principles of prodrug design. Actual hydrolysis rates would require experimental validation.

Replacement with Other Ester or Amide Linkages

To further explore the SAR, the acetate ester can be replaced with other ester or amide linkages. The choice of linker can significantly impact the compound's physicochemical properties, such as solubility, stability, and membrane permeability, as well as its biological activity.

Replacing the ester with an amide linkage would result in (2-Sulfamoyl-1-benzofuran-6-yl) acetamide. Amides are generally more stable to hydrolysis than esters, which could lead to a different pharmacokinetic profile. The nitrogen atom in the amide bond can also participate in hydrogen bonding interactions with biological targets, potentially altering the binding affinity and selectivity of the compound.

Furthermore, the exploration of different ester and amide functionalities allows for the introduction of diverse chemical groups. For example, linking amino acids via an ester or amide bond could enhance the molecule's uptake by specific amino acid transporters.

Table 2: Bioisosteric Replacement of the Ester Linkage in (2-Sulfamoyl-1-benzofuran-6-yl) acetate

| Linkage | General Structure | Key Properties |

| Ester | Benzofuran-O-CO-R | Susceptible to enzymatic hydrolysis, acts as a prodrug. |

| Amide | Benzofuran-NH-CO-R | More stable to hydrolysis, potential for additional hydrogen bonding. |

| Carbonate | Benzofuran-O-CO-O-R | Can also function as a prodrug, with different hydrolysis kinetics. |

| Carbamate | Benzofuran-O-CO-NH-R | Combines features of esters and amides, offering a different stability and bonding profile. |

Linker and Terminal Group Diversification Strategies

Beyond the immediate ester or amide linkage, diversification of the linker and terminal group offers a broad avenue for SAR exploration. The introduction of a flexible or rigid linker between the benzofuran core and a terminal functional group can be used to probe the spatial requirements of the biological target.

For instance, a polyethylene (B3416737) glycol (PEG) linker could be introduced to improve the water solubility and pharmacokinetic properties of the compound. Alternatively, a more rigid linker, such as a phenyl ring, could be used to orient a terminal group in a specific conformation for optimal binding.

The terminal group itself can be varied to explore different interactions with the target. For example, a basic amine could be introduced to interact with an acidic residue in a binding pocket, or a hydrogen bond donor/acceptor could be added to form specific interactions.

Pharmacophore Elucidation and Essential Structural Features for Activity

Based on the SAR studies of related benzofuran and sulfonamide-containing compounds, a hypothetical pharmacophore for the biological activity of (2-Sulfamoyl-1-benzofuran-6-yl) acetate derivatives can be proposed. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert its biological effect.

The essential structural features for activity are likely to include:

The Benzofuran Core: This rigid scaffold serves as the foundation for the spatial arrangement of other functional groups.

The 2-Sulfamoyl Group: The sulfonamide moiety is a key functional group in many biologically active molecules. The nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, respectively.

The 6-Oxygen Linkage: The oxygen atom at the 6-position, whether as part of an ester, ether, or phenol, is likely a crucial interaction point.

Table 3: Key Pharmacophoric Features of (2-Sulfamoyl-1-benzofuran-6-yl) Acetate Derivatives

| Feature | Description | Potential Interaction |

| Aromatic Ring | The benzene (B151609) portion of the benzofuran core. | Hydrophobic interactions, π-π stacking. |

| Hydrogen Bond Donor | The NH₂ of the sulfamoyl group. | Interaction with hydrogen bond acceptors on the target. |

| Hydrogen Bond Acceptor | The SO₂ of the sulfamoyl group and the furan (B31954) oxygen. | Interaction with hydrogen bond donors on the target. |

| Hydrophilic/Polar Region | The sulfamoyl group and the 6-position substituent. | Interaction with polar regions of the binding site. |

Further computational studies, such as 3D-QSAR and molecular docking, would be invaluable in refining this pharmacophore model and guiding the design of more potent and selective derivatives.

Computational Chemistry and Molecular Modeling of 2 Sulfamoyl 1 Benzofuran 6 Yl Acetate

Molecular Docking Simulations and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding how "(2-Sulfamoyl-1-benzofuran-6-yl) acetate" might interact with a biological target, such as a protein receptor or enzyme, at the atomic level.

The binding of "(2-Sulfamoyl-1-benzofuran-6-yl) acetate" to a protein target is governed by a network of non-covalent interactions. The sulfamoyl group is a key pharmacophore that can act as both a hydrogen bond donor and acceptor, a crucial feature for anchoring the ligand within a binding pocket. nih.govresearchgate.net The oxygen atoms of the sulfamoyl and acetate (B1210297) moieties are poised to form hydrogen bonds with amino acid residues like serine, tyrosine, and histidine. Furthermore, the benzofuran (B130515) ring system can engage in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan. ijpsonline.com

To illustrate, a hypothetical docking study of "(2-Sulfamoyl-1-benzofuran-6-yl) acetate" into the active site of a kinase, a common target for benzofuran derivatives, could reveal the following interactions: taylorandfrancis.com

| Functional Group of Ligand | Interacting Amino Acid Residue | Type of Interaction |

| Sulfamoyl (-SO₂NH₂) | Serine | Hydrogen Bond |

| Sulfamoyl (-SO₂NH₂) | Valine (backbone) | Hydrogen Bond |

| Acetate (-OCOCH₃) | Lysine | Hydrogen Bond |

| Benzofuran Ring | Phenylalanine | π-π Stacking |

| Benzofuran Ring | Leucine | Hydrophobic |

This table is interactive and presents hypothetical data for illustrative purposes.

Molecular docking programs employ scoring functions to estimate the binding affinity between a ligand and its target. aip.org These scores are typically expressed in units of energy (e.g., kcal/mol), with lower values indicating a more favorable binding interaction. mdpi.com The predicted binding affinity is a critical parameter in early-stage drug discovery for prioritizing compounds for further experimental testing. researchgate.net

A comparative docking study of "(2-Sulfamoyl-1-benzofuran-6-yl) acetate" against a panel of different protein targets could yield a range of binding affinities, as shown in the hypothetical table below:

| Protein Target | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) |

| Kinase A | -9.5 | Nanomolar (nM) |

| Kinase B | -7.2 | Micromolar (µM) |

| Phosphatase X | -6.8 | Micromolar (µM) |

| Protease Y | -8.1 | Sub-micromolar (µM) |

This table is interactive and presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. frontiersin.orgnih.gov By developing a QSAR model for a class of benzofuran derivatives, it would be possible to predict the activity of "(2-Sulfamoyl-1-benzofuran-6-yl) acetate" and to design new analogs with improved potency. researchgate.netnih.gov The process involves calculating a set of molecular descriptors that encode the structural and physicochemical properties of the molecules, followed by the application of statistical methods to build the predictive model. researchgate.netmdpi.com

A hypothetical QSAR model for a series of benzofuran derivatives might include the following descriptors:

| Compound | Molecular Weight | LogP | Polar Surface Area | Predicted IC₅₀ (µM) |

| Analog 1 | 240.2 | 2.1 | 75.3 | 5.2 |

| Analog 2 | 255.3 | 2.5 | 80.1 | 2.8 |

| (2-Sulfamoyl-1-benzofuran-6-yl) acetate | 255.25 | 1.8 | 95.6 | 1.5 |

| Analog 4 | 270.4 | 2.9 | 85.4 | 3.1 |

This table is interactive and presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov An MD simulation of "(2-Sulfamoyl-1-benzofuran-6-yl) acetate" bound to its target protein would allow for the assessment of the conformational stability of the ligand in the binding pocket and the dynamics of its interactions with surrounding amino acid residues. mdpi.com Key parameters such as the root-mean-square deviation (RMSD) of the ligand and the root-mean-square fluctuation (RMSF) of the protein residues can provide insights into the stability of the complex. nih.gov

Density Functional Theory (DFT) and Electronic Structure Calculations for Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. researchgate.netrsc.org DFT calculations on "(2-Sulfamoyl-1-benzofuran-6-yl) acetate" can provide valuable information about its reactivity, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). rsc.org The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule, while the MEP map can reveal the regions of the molecule that are most likely to be involved in electrophilic or nucleophilic interactions.

A summary of hypothetical DFT-calculated parameters for "(2-Sulfamoyl-1-benzofuran-6-yl) acetate" is presented below:

| Parameter | Value | Implication |

| HOMO Energy | -6.5 eV | Region susceptible to electrophilic attack |

| LUMO Energy | -1.2 eV | Region susceptible to nucleophilic attack |

| HOMO-LUMO Gap | 5.3 eV | High kinetic stability |

| Dipole Moment | 4.2 D | Significant polarity |

This table is interactive and presents hypothetical data for illustrative purposes.

Virtual Screening and De Novo Ligand Design Based on Target Structures

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net The structure of "(2-Sulfamoyl-1-benzofuran-6-yl) acetate" can be used as a query in a similarity search to find other compounds with similar properties. Alternatively, a pharmacophore model can be developed based on its key chemical features (hydrogen bond donors/acceptors, aromatic rings, etc.) to screen for diverse structures that could bind to the same target. nih.gov

De novo ligand design, on the other hand, involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a specific target. nih.gov The binding pocket of a target protein that is found to accommodate "(2-Sulfamoyl-1-benzofuran-6-yl) acetate" could be used as a template for the de novo design of new and potentially more potent inhibitors.

Cheminformatics Approaches for Chemical Space Exploration

The exploration of the chemical space surrounding "(2-Sulfamoyl-1-benzofuran-6-yl) acetate" is a critical step in drug discovery and molecular design. Cheminformatics provides the computational tools and methodologies to systematically navigate, analyze, and expand this chemical space to identify novel analogs with potentially improved properties. These approaches enable the generation of vast virtual libraries of related compounds and the subsequent analysis of their structural diversity and predicted physicochemical and biological characteristics.

Virtual Library Design and Enumeration

A primary cheminformatics strategy involves the creation of virtual libraries based on the core scaffold of (2-Sulfamoyl-1-benzofuran-6-yl) acetate. This process begins with the fragmentation of the lead compound into its constituent building blocks: the benzofuran core, the sulfamoyl group at the 2-position, and the acetate group at the 6-position. By substituting these fragments with a diverse range of alternative chemical moieties, a vast combinatorial library of virtual compounds can be enumerated.

For instance, the acetate group at the 6-position could be replaced with other esters, amides, or small alkyl chains. Similarly, the sulfamoyl group could be modified, or alternative substituents could be explored at other positions of the benzofuran ring. The selection of building blocks is often guided by principles of medicinal chemistry to ensure the generation of synthetically feasible and drug-like molecules.

Table 1: Exemplary Virtual Analogs of (2-Sulfamoyl-1-benzofuran-6-yl) acetate and their Calculated Properties

| Compound ID | R1 (Position 2) | R2 (Position 6) | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) |

| Parent | -SO₂NH₂ | -OCOCH₃ | 255.25 | 1.25 | 108.59 |

| Analog-1 | -SO₂NHCH₃ | -OCOCH₃ | 269.28 | 1.68 | 108.59 |

| Analog-2 | -SO₂NH₂ | -OH | 213.21 | 1.05 | 102.36 |

| Analog-3 | -SO₂NH₂ | -NHCOCH₃ | 254.26 | 0.89 | 117.72 |

| Analog-4 | -CONH₂ | -OCOCH₃ | 237.21 | 1.55 | 89.49 |

| Analog-5 | -SO₂NH₂ | -OCH₃ | 229.24 | 1.87 | 90.13 |

Note: The data in this table is illustrative and generated for the purpose of demonstrating the concept of a virtual library with calculated molecular descriptors.

Molecular Descriptor Analysis and Chemical Space Visualization

Once a virtual library is generated, a wide array of molecular descriptors can be calculated for each analog. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, and electronic properties. ucsb.edu Commonly used descriptors in chemical space exploration include molecular weight, lipophilicity (e.g., cLogP), polar surface area (PSA), number of hydrogen bond donors and acceptors, and molecular shape indices.

The analysis of the distribution of these descriptors across the virtual library provides insights into the physicochemical property space covered by the designed compounds. researchgate.net This multidimensional chemical space can be visualized using dimensionality reduction techniques such as Principal Component Analysis (PCA). PCA transforms the high-dimensional descriptor data into a lower-dimensional representation (typically 2D or 3D), allowing for the visual assessment of the diversity and clustering of compounds within the chemical space. researchgate.net This visualization helps in identifying regions of the chemical space that are underexplored and may contain novel and promising structures.

Similarity and Diversity Analysis

To ensure a comprehensive exploration of the chemical space, both similarity and diversity analysis are performed. Similarity searching is employed to identify analogs that are structurally similar to the parent compound, (2-Sulfamoyl-1-benzofuran-6-yl) acetate, or other compounds with known desirable properties (e.g., known carbonic anhydrase inhibitors). nih.govresearchgate.net This is often achieved by calculating molecular fingerprints (e.g., extended-connectivity fingerprints - ECFPs) and using metrics like the Tanimoto coefficient to quantify structural similarity.

Conversely, diversity analysis aims to select a representative subset of compounds that covers the entire chemical space of the virtual library. This is crucial for efficient in silico screening and for prioritizing a manageable number of compounds for synthesis and experimental testing. nih.gov Clustering algorithms, such as hierarchical clustering or k-means clustering, are often used to group structurally similar compounds together, and then representative molecules are selected from each cluster.

Table 2: Illustrative Diversity Analysis of a Virtual Benzofuran Library

| Cluster ID | Number of Compounds | Representative Scaffold | Key Physicochemical Properties Range |

| 1 | 150 | 2-Sulfamoyl-1-benzofuran | MW: 250-300; cLogP: 1.0-2.0; TPSA: 100-120 |

| 2 | 120 | 2-Carboxamido-1-benzofuran | MW: 230-280; cLogP: 1.2-2.2; TPSA: 80-100 |

| 3 | 200 | 2-Sulfamoyl-5-substituted-1-benzofuran | MW: 280-350; cLogP: 1.5-3.0; TPSA: 110-130 |

| 4 | 80 | 2-Sulfonamido-1-benzofuran (varied amine) | MW: 270-400; cLogP: 2.0-4.0; TPSA: 100-120 |

Note: This table provides a hypothetical example of how a virtual library of benzofuran derivatives could be clustered to analyze its diversity.

Through these integrated cheminformatics approaches, the chemical space around (2-Sulfamoyl-1-benzofuran-6-yl) acetate can be systematically and efficiently explored. This in silico exploration guides the rational design of novel analogs with tailored properties, ultimately accelerating the discovery of new and improved compounds for further investigation. nih.govnih.gov

Advanced Analytical Characterization in Research and Development of 2 Sulfamoyl 1 Benzofuran 6 Yl Acetate

High-Resolution Mass Spectrometry for Metabolite and Adduct Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for identifying metabolites and potential reactive adducts of a drug candidate. ijpras.com In the context of (2-Sulfamoyl-1-benzofuran-6-yl) acetate (B1210297), HRMS would be employed to analyze samples from in vitro (e.g., liver microsomes) and in vivo (e.g., plasma, urine) studies. The instrument's ability to provide highly accurate mass measurements allows for the determination of elemental compositions for both the parent compound and its metabolites. nih.gov

Common metabolic transformations that could be hypothesized for (2-Sulfamoyl-1-benzofuran-6-yl) acetate and identified by HRMS include:

Hydrolysis: Cleavage of the acetate group to yield a hydroxyl functionality.

Oxidation: Hydroxylation of the benzofuran (B130515) ring system.

Conjugation: Formation of glucuronide or sulfate (B86663) conjugates (Phase II metabolism), which are often identified by characteristic neutral mass losses in tandem mass spectrometry (MS/MS) experiments. ijpras.commdpi.com

By comparing the mass spectra of control samples with those from samples exposed to the compound, researchers can pinpoint potential metabolites. Subsequent MS/MS fragmentation studies would provide structural information to elucidate the exact site of metabolic modification. nih.gov

Table 1: Hypothetical Metabolites of (2-Sulfamoyl-1-benzofuran-6-yl) acetate Detectable by HRMS

| Putative Metabolic Pathway | Expected Product | Change in Mass (Da) |

|---|---|---|

| De-acetylation | 6-hydroxy-1-benzofuran-2-sulfonamide | -42.0106 |

| Aromatic Hydroxylation | (Hydroxy-2-sulfamoyl-1-benzofuran-6-yl) acetate | +15.9949 |

| Sulfation of Hydroxylated Metabolite | Sulfate conjugate of (Hydroxy-2-sulfamoyl-1-benzofuran-6-yl) acetate | +95.9673 |

| Glucuronidation of Hydroxylated Metabolite | Glucuronide conjugate of (Hydroxy-2-sulfamoyl-1-benzofuran-6-yl) acetate | +176.0321 |

X-ray Crystallography and NMR Spectroscopy for Elucidating Protein-Ligand Complexes

To understand how a compound exerts its biological effect, it is crucial to determine its binding mode to its protein target at an atomic level.

X-ray Crystallography: This powerful technique can provide a three-dimensional structure of a protein-ligand complex. nih.govnih.gov Researchers would first need to crystallize the target protein and then either co-crystallize it with (2-Sulfamoyl-1-benzofuran-6-yl) acetate or soak the ligand into existing protein crystals. researchgate.net The resulting electron density map reveals the precise orientation of the compound in the protein's binding site, identifying key interactions such as hydrogen bonds, and hydrophobic and electrostatic interactions that are critical for binding affinity and selectivity. units.itdntb.gov.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile tool for studying protein-ligand interactions in solution, which is closer to the physiological state. nih.gov Techniques like Chemical Shift Perturbation (CSP), where changes in the protein's NMR signals are monitored upon addition of the ligand, can map the binding site on the protein surface. beilstein-journals.org Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, can identify which parts of the (2-Sulfamoyl-1-benzofuran-6-yl) acetate molecule are in close contact with the protein, providing valuable information for structure-activity relationship (SAR) studies. researchgate.netnih.gov

Biophysical Techniques for Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Biophysical techniques are essential for quantifying the binding affinity and thermodynamics of a drug-target interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technique for monitoring biomolecular interactions. nih.gov In a typical experiment, the target protein is immobilized on a sensor chip, and a solution containing (2-Sulfamoyl-1-benzofuran-6-yl) acetate is flowed over the surface. cnr.it The binding event causes a change in the refractive index at the surface, which is detected and measured in Resonance Units (RU). cnr.it This allows for the determination of kinetic parameters, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated, providing a measure of binding affinity. japtamers.co.uk

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. tainstruments.com In an ITC experiment, (2-Sulfamoyl-1-benzofuran-6-yl) acetate would be titrated into a sample cell containing the target protein. The resulting heat changes are measured to determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) of the interaction. mdpi.com This provides a complete thermodynamic profile of the binding event.

Table 2: Representative Data from Biophysical Interaction Analysis

| Technique | Parameter Measured | Typical Value Range for Drug Candidates |

|---|---|---|

| Surface Plasmon Resonance (SPR) | kon (Association Rate) | 104 - 106 M-1s-1 |

| koff (Dissociation Rate) | 10-2 - 10-4 s-1 | |

| KD (Dissociation Constant) | nM to µM | |

| Isothermal Titration Calorimetry (ITC) | KD (Dissociation Constant) | nM to µM |

| ΔH (Enthalpy Change) | Favorable (negative) or Unfavorable (positive) | |

| TΔS (Entropy Change) | Favorable (positive) or Unfavorable (negative) |

Advanced Chromatographic Methods (e.g., LC-MS/MS) for Quantification in Preclinical Biological Samples

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in complex biological matrices such as blood, plasma, and tissue. nih.govresearchgate.net A robust and validated LC-MS/MS method would be essential for preclinical pharmacokinetic studies of (2-Sulfamoyl-1-benzofuran-6-yl) acetate. nih.gov

The method involves:

Sample Preparation: Extraction of the analyte from the biological matrix (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

Chromatographic Separation: An ultra-high-performance liquid chromatography (UHPLC) system separates the parent compound from its metabolites and endogenous matrix components. youtube.com

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. researchgate.net

This technique allows for the accurate determination of drug concentrations over time, which is fundamental for calculating key pharmacokinetic parameters.

Spectroscopic Methods for Mechanistic Studies (e.g., UV-Vis, Fluorescence for Enzyme Kinetics)

If (2-Sulfamoyl-1-benzofuran-6-yl) acetate is an enzyme inhibitor, spectroscopic methods like UV-Visible (UV-Vis) absorption and fluorescence are invaluable for studying its mechanism of action and kinetics. jascoinc.com

Enzyme Kinetics: These assays monitor the progress of an enzymatic reaction over time, typically by observing a change in absorbance or fluorescence of a substrate or product. thermofisher.comjasco-global.com By measuring the initial reaction rates at various substrate concentrations, with and without the presence of (2-Sulfamoyl-1-benzofuran-6-yl) acetate, one can determine key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax). jasco-global.com This data helps to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). thermofisher.com Fluorescence-based assays are particularly sensitive and can be used to study enzyme kinetics even at very low concentrations. nih.govnih.gov

Preclinical Pharmacokinetic and Metabolic Profile Investigations of 2 Sulfamoyl 1 Benzofuran 6 Yl Acetate

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomal Stability)

The initial evaluation of a new chemical entity's metabolic fate typically involves assessing its stability in the presence of liver microsomes. springernature.com These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). nih.gov The compound is incubated with liver microsomes from various species (e.g., human, rat, mouse, dog) and the percentage of the compound remaining over time is measured. pharmaron.com This assay helps to predict the intrinsic clearance of a compound, providing an early indication of its metabolic lability. nih.gov A high metabolic stability suggests the compound is less likely to be rapidly metabolized and eliminated by the liver. researchgate.net

Table 1: Example of In Vitro Metabolic Stability Data in Liver Microsomes

| Species | Incubation Time (min) | % Parent Compound Remaining | Calculated Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|---|

| Human | 0 | 100 | ||

| 15 | 85 | 45 | 15.4 | |

| 30 | 70 | |||

| 60 | 50 | |||

| Rat | 0 | 100 | ||

| 15 | 75 | 30 | 23.1 | |

| 30 | 55 | |||

| 60 | 30 | |||

| Mouse | 0 | 100 | ||

| 15 | 60 | 20 | 34.7 | |

| 30 | 35 | |||

| 60 | 10 |

Identification of Metabolites and Biotransformation Pathways (Phase I and Phase II)

Following the stability assessment, studies are conducted to identify the metabolites formed and to elucidate the biotransformation pathways. This involves incubating the parent compound with liver microsomes or hepatocytes and analyzing the resulting mixture using high-resolution mass spectrometry. mdpi.com Phase I metabolism typically involves oxidation, reduction, or hydrolysis, often mediated by CYP enzymes, introducing or exposing functional groups. Phase II metabolism involves the conjugation of these functional groups with endogenous molecules, such as glucuronic acid or sulfate (B86663), to increase water solubility and facilitate excretion. nih.gov Understanding these pathways is crucial for identifying potentially active or toxic metabolites. nih.gov

Enzyme Kinetics of Metabolizing Enzymes

To further characterize the metabolism of a compound, enzyme kinetic studies are performed. These studies determine key parameters such as the Michaelis-Menten constant (Km), which represents the substrate concentration at half the maximum velocity of the reaction, and the maximum reaction velocity (Vmax). nih.gov This information helps to identify the specific enzymes responsible for the compound's metabolism and to predict the potential for drug-drug interactions. taylorfrancis.com For example, if a compound is primarily metabolized by a single CYP isozyme, co-administration with an inhibitor of that isozyme could lead to increased plasma concentrations of the compound.

Preclinical in vivo Pharmacokinetic Studies in Animal Models (e.g., Absorption, Distribution, Excretion)

In vivo pharmacokinetic studies in animal models (e.g., rats, mice, dogs) are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. nih.govnih.gov Following administration of the compound, blood and tissue samples are collected at various time points to determine its concentration and key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability. nih.gov These studies provide a more comprehensive picture of the compound's behavior in a biological system and are critical for predicting its pharmacokinetics in humans. nih.gov

Table 2: Example of Preclinical in vivo Pharmacokinetic Parameters in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

|---|---|---|

| Cmax (ng/mL) | 1500 | 800 |

| Tmax (h) | 0.1 | 1.5 |

| AUC (0-t) (ng·h/mL) | 3000 | 4500 |

| t½ (h) | 2.5 | 3.0 |

| CL (mL/min/kg) | 5.5 | - |

| Vd (L/kg) | 1.2 | - |

| F (%) | - | 60 |

Inhibition/Induction of Drug-Metabolizing Enzymes

A critical aspect of preclinical evaluation is to assess the potential of a new compound to inhibit or induce drug-metabolizing enzymes. researchgate.netbenthamscience.com Inhibition of these enzymes can lead to drug-drug interactions, where the metabolism of co-administered drugs is slowed, potentially leading to toxicity. longdom.org Conversely, induction can increase the rate of metabolism, potentially reducing the efficacy of co-administered drugs. nih.govnih.gov In vitro assays using human liver microsomes and specific probe substrates for various CYP isozymes are typically used to evaluate these effects.

Table 3: Example of In Vitro CYP450 Inhibition Data

| CYP Isozyme | IC50 (µM) |

|---|---|

| CYP1A2 | > 50 |

| CYP2C9 | 25 |

| CYP2C19 | > 50 |

| CYP2D6 | 15 |

| CYP3A4 | 5 |

Future Research Directions and Conceptual Translational Implications for 2 Sulfamoyl 1 Benzofuran 6 Yl Acetate

Optimization Strategies for Potency, Selectivity, and Preclinical Pharmacokinetic Properties

The optimization of (2-Sulfamoyl-1-benzofuran-6-yl) acetate (B1210297) is a critical step in its development as a potential therapeutic agent. A systematic approach to modifying its structure can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: A primary focus will be on elucidating the structure-activity relationship (SAR) of the benzofuran (B130515) scaffold. nih.gov Earlier SAR studies on benzofuran derivatives have indicated that substitutions at the C2 position are crucial for cytotoxic activity. nih.gov For (2-Sulfamoyl-1-benzofuran-6-yl) acetate, modifications will target the sulfamoyl group, the acetate group, and the benzofuran ring itself.

Sulfamoyl Group Modifications: The primary sulfonamide can be converted to secondary or tertiary sulfonamides by introducing various alkyl, aryl, or heterocyclic moieties. This can modulate the acidity and hydrogen bonding capacity of the sulfamoyl group, potentially leading to enhanced target engagement and selectivity. nih.gov

Acetate Group Modifications: The acetate group at the C6 position can be replaced with other esters of varying chain lengths and branching to fine-tune lipophilicity and metabolic stability. Alternatively, it can be substituted with amides, carbamates, or ethers to explore different interactions with target proteins and alter the compound's pharmacokinetic profile.

Benzofuran Ring Substitutions: Introduction of substituents such as halogens, alkyl, or methoxy (B1213986) groups on the benzene (B151609) portion of the benzofuran ring can significantly impact biological activity. nih.gov Halogenation, in particular, has been shown to increase anticancer activity by forming halogen bonds with target proteins. nih.gov

Pharmacokinetic Profiling: Preclinical pharmacokinetic studies will be essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the optimized analogs. Key parameters to assess include metabolic stability in liver microsomes, plasma protein binding, and cell permeability. The goal is to identify compounds with favorable oral bioavailability and a suitable half-life for the intended therapeutic application. nih.gov

Selectivity Profiling: To minimize off-target effects, optimized derivatives will be screened against a panel of related biological targets. For instance, if the primary target is a specific kinase, the compounds will be tested against a broad range of kinases to ensure selectivity. nih.gov This is crucial for developing a safe and effective drug candidate.

Development of Next-Generation Benzofuran Sulfamoyl Acetate Derivatives

Building on the initial SAR, the development of next-generation derivatives will involve more significant structural modifications and the application of advanced synthetic methodologies.

Scaffold Hopping and Bioisosteric Replacement: To explore novel chemical space, scaffold hopping strategies can be employed, where the benzofuran core is replaced with other heterocyclic systems like benzothiophene (B83047), indole, or indazole, while retaining the key sulfamoyl and acetate pharmacophores. nih.gov Bioisosteric replacement of the sulfamoyl or acetate groups with other functional groups that have similar physicochemical properties can also lead to the discovery of novel compounds with improved properties.

Advanced Synthetic Strategies: Modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions, will be utilized to efficiently synthesize a diverse library of derivatives. nih.govacs.org These methods allow for the precise introduction of various substituents onto the benzofuran ring, facilitating a comprehensive exploration of the chemical space around the core scaffold. nih.govacs.org

Table 1: Potential Next-Generation Benzofuran Sulfamoyl Acetate Derivatives

| Derivative Type | Modification Strategy | Rationale |

| Secondary/Tertiary Sulfonamides | Alkylation or arylation of the sulfamoyl nitrogen | Modulate hydrogen bonding and lipophilicity for improved potency and selectivity. |

| Alternative Ester/Amide Analogs | Replacement of the acetate group with other esters or amides | Fine-tune metabolic stability and cell permeability. |

| Ring-Substituted Analogs | Introduction of halogens or alkyl groups on the benzene ring | Enhance target binding affinity and anticancer activity. |

| Scaffold-Hopped Derivatives | Replacement of the benzofuran core with other heterocycles | Explore novel chemical space and intellectual property. |

Exploration of New Biological Targets and Polypharmacology

The inherent diversity of biological activities associated with the benzofuran scaffold suggests that (2-Sulfamoyl-1-benzofuran-6-yl) acetate and its derivatives may interact with multiple biological targets. rsc.orgnih.gov

Target Identification and Validation: High-throughput screening and target-based assays will be employed to identify the primary biological targets of these compounds. Benzofuran derivatives have been reported to inhibit various enzymes and receptors, including kinases, histone deacetylases (HDACs), and tubulin. nih.govmdpi.com For instance, some benzofuran derivatives have shown potent inhibitory activity against lysine-specific demethylase 1 (LSD1), a promising target for cancer therapy. nih.gov Others have been identified as acetylcholinesterase inhibitors, relevant for Alzheimer's disease treatment. nih.gov

Polypharmacology: The ability of a single compound to modulate multiple targets, known as polypharmacology, can be advantageous for treating complex diseases like cancer. rsc.org The benzofuran sulfamoyl acetate scaffold may exhibit a polypharmacological profile, and understanding these interactions will be crucial for predicting both efficacy and potential side effects. Computational docking studies can help rationalize the binding modes of these compounds to various targets. nih.gov

Table 2: Potential Biological Targets for Benzofuran Sulfamoyl Acetate Derivatives

| Target Class | Specific Examples | Therapeutic Area |

| Kinases | VEGFR-2, mTOR | Cancer |

| Epigenetic Modifiers | LSD1, HDACs | Cancer |

| Microtubule Dynamics | Tubulin | Cancer |

| Enzymes | Acetylcholinesterase, Carbonic Anhydrase | Neurodegenerative Diseases, Glaucoma |

| Receptors | Estrogen Receptor | Breast Cancer |

Integration with Advanced Drug Delivery Systems (Conceptual)

To overcome potential challenges such as poor solubility or non-specific toxicity, the integration of (2-Sulfamoyl-1-benzofuran-6-yl) acetate derivatives with advanced drug delivery systems can be conceptually explored.

Nanoparticle-Based Delivery: Encapsulating the compounds within nanoparticles, such as liposomes or polymeric nanoparticles, can improve their solubility, protect them from premature degradation, and enable targeted delivery to diseased tissues. For hydrophilic derivatives, conjugation to sustained-release nanoparticles could be a viable strategy. nih.gov

Prodrug Strategies: The acetate group itself can be considered a simple prodrug moiety. More sophisticated prodrug approaches could involve linking the active compound to a targeting ligand or a polymer that enhances its pharmacokinetic properties.

Strategic Combination Approaches in Preclinical Models

Combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can enhance efficacy and overcome drug resistance. nih.gov

Synergistic Interactions: Preclinical studies in cell culture and animal models will be conducted to evaluate the efficacy of (2-Sulfamoyl-1-benzofuran-6-yl) acetate derivatives in combination with existing therapeutic agents. semanticscholar.org The goal is to identify synergistic interactions where the combined effect of the drugs is greater than the sum of their individual effects.

Rational Combinations: Based on the identified biological targets, rational combination strategies can be designed. For example, if a derivative inhibits a key signaling pathway in cancer cells, it could be combined with a cytotoxic chemotherapy agent or an immunotherapy drug.

Translational Research Hypotheses for Further Investigation (Preclinical to Theoretical Applications)

The ultimate goal of this research is to translate promising preclinical findings into potential clinical applications. This requires the formulation of clear translational hypotheses.